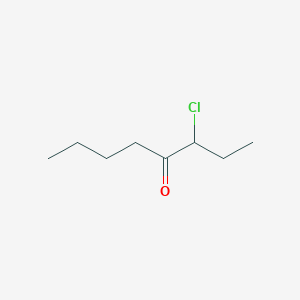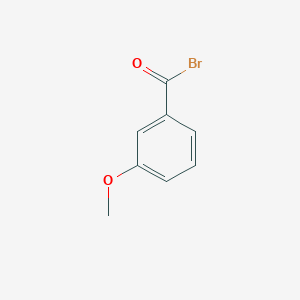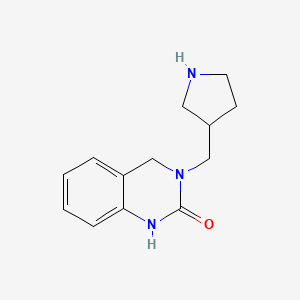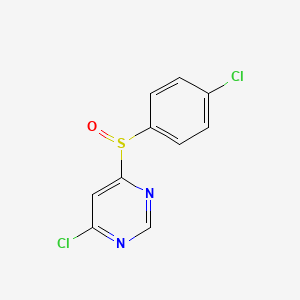
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of chloro and benzenesulfinyl groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-benzenesulfinyl chloride and 4-chloro-pyrimidine.
Reaction: The 4-chloro-benzenesulfinyl chloride is reacted with 4-chloro-pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the purification process may include additional steps such as distillation or crystallization to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzenesulfinyl group can be oxidized to sulfone or reduced to sulfide.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-6-(4-chloro-benzenesulfinyl)-pyrimidine or 4-thio-6-(4-chloro-benzenesulfinyl)-pyrimidine.
Oxidation: Formation of 4-chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine.
Reduction: Formation of 4-chloro-6-(4-chloro-benzenesulfanyl)-pyrimidine.
Aplicaciones Científicas De Investigación
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-chloro-benzenesulfanyl)-pyrimidine
- 4-Amino-6-(4-chloro-benzenesulfinyl)-pyrimidine
Uniqueness
4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and benzenesulfinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H6Cl2N2OS |
|---|---|
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
4-chloro-6-(4-chlorophenyl)sulfinylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-1-3-8(4-2-7)16(15)10-5-9(12)13-6-14-10/h1-6H |
Clave InChI |
IZPRZZKNMSWWFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)C2=CC(=NC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


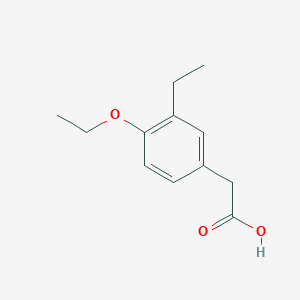
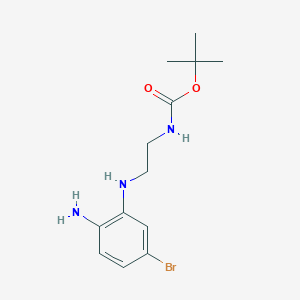
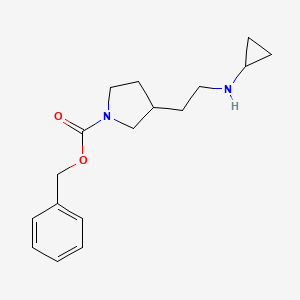


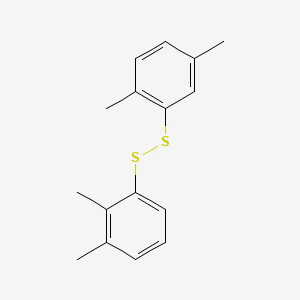
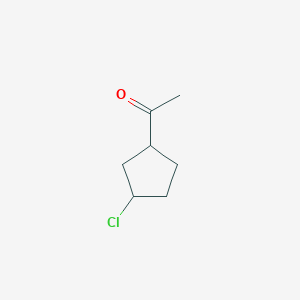

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
